![molecular formula C17H18N2O2S B2694656 2-cinnamamido-N,4,5-trimethylthiophene-3-carboxamide CAS No. 896293-70-2](/img/structure/B2694656.png)
2-cinnamamido-N,4,5-trimethylthiophene-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of cinnamamide derivatives has been studied extensively. A highly efficient method for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines has been developed, catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of the new method were studied. Maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .Scientific Research Applications
Immunomodulatory Applications
Compounds like Linomide (quinoline-3-carboxamide) demonstrate immunomodulatory properties, highlighting their potential in treating autoimmune diseases such as multiple sclerosis. This suggests that compounds with carboxamide groups could play roles in modulating immune responses (Karussis et al., 1996).
Metabolic Pathway Insights
Research into N-methyl-2-pyridone-5-carboxamide, a metabolite of nicotinamide-adenine dinucleotide (NAD) degradation, shows how specific compounds can act as inhibitors of enzymes involved in DNA repair mechanisms, indicating potential implications in understanding uremic toxins and their effects on human health (Rutkowski et al., 2003).
Pharmacokinetics and Drug Metabolism
The study of compounds like N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide offers insights into pharmacokinetics and drug metabolism, shedding light on how different compounds are absorbed, metabolized, and excreted by the body. This is crucial for drug development and understanding the bioavailability and potential side effects of pharmaceuticals (Martin et al., 1997).
Anticonvulsant Agents
Research on compounds for their anticonvulsant properties, such as the investigation of specific analogues in treating conditions like non-small cell lung cancer, can provide a foundation for developing new therapeutic agents targeting a variety of diseases, including neurological disorders (Harvey et al., 1991).
Biomarker Development
Studies on the metabolism of acrylamide and its use as a biomarker for exposure in workers demonstrate the importance of chemical research in occupational health and safety. Identifying and measuring metabolites in biological samples can help assess exposure levels and risks associated with various chemicals, offering insights into preventive measures and regulatory standards (Huang et al., 2018).
Mechanism of Action
Target of Action
It is known that similar compounds have shown significant activity against cancer cells .
Mode of Action
2-cinnamamido-N,4,5-trimethylthiophene-3-carboxamide interacts with its targets leading to apoptosis, a form of programmed cell death . This is a common mechanism of action for many anticancer drugs.
Biochemical Pathways
It is known that similar compounds cause cell death via redox mechanisms .
Result of Action
The molecular and cellular effects of this compound’s action result in the death of cancer cells . The compound has shown to induce apoptosis in cancer cells, leading to their death .
properties
IUPAC Name |
N,4,5-trimethyl-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-11-12(2)22-17(15(11)16(21)18-3)19-14(20)10-9-13-7-5-4-6-8-13/h4-10H,1-3H3,(H,18,21)(H,19,20)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGCYXLBUKNREN-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C=CC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)/C=C/C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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